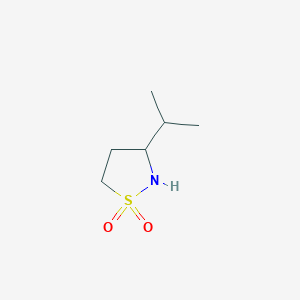
(S)-3-isopropylisothiazolidine1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-isopropylisothiazolidine1,1-dioxide is a chiral compound belonging to the class of isothiazolidines. This compound is characterized by the presence of a sulfur atom within a five-membered ring, which is bonded to an isopropyl group and an oxygen atom, forming a sulfone. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-isopropylisothiazolidine1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a suitable sulfonyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the stereochemistry of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-isopropylisothiazolidine1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-3-isopropylisothiazolidine1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-3-isopropylisothiazolidine1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s chiral nature allows for selective binding to target molecules, enhancing its efficacy and reducing potential side effects.
Comparaison Avec Des Composés Similaires
3-isopropylisothiazolidine: Lacks the sulfone group, resulting in different chemical reactivity and biological activity.
3-isopropylisothiazolidine1,1-dioxide ®: The enantiomer of the (S) form, which may exhibit different biological activity due to its stereochemistry.
Isothiazolidine derivatives: Various derivatives with different substituents on the ring, leading to a range of chemical and biological properties.
Uniqueness: (S)-3-isopropylisothiazolidine1,1-dioxide is unique due to its specific stereochemistry and the presence of the sulfone group, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
3-propan-2-yl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)6-3-4-10(8,9)7-6/h5-7H,3-4H2,1-2H3 |
Clé InChI |
LEDKUNONONIAQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCS(=O)(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


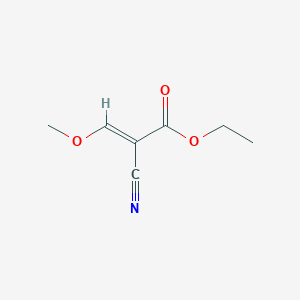
![1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-](/img/structure/B12283796.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)
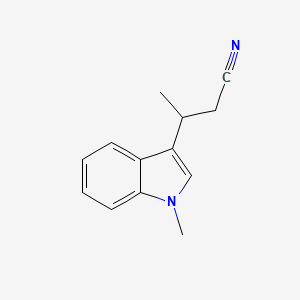
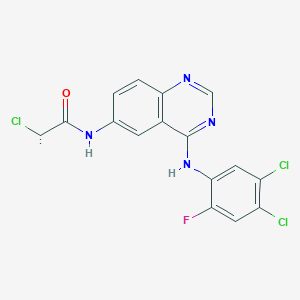

![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12283825.png)

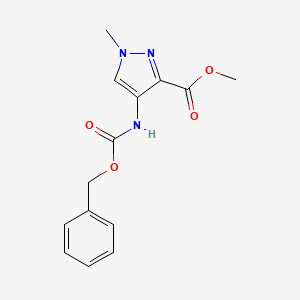
![(2S)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-4-methoxybenzoicAcid2-[[4-(Trifluoromethoxy)phenyl]methoxy]propylEster](/img/structure/B12283844.png)
![[2-(Diethoxyphosphorylmethoxy)-3-phenylmethoxypropyl] methanesulfonate](/img/structure/B12283849.png)

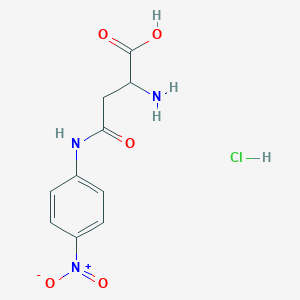
![2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)-N-methylacetamide](/img/structure/B12283867.png)
